Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester
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Overview
Description
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is primarily used in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is not well understood. However, it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter in the brain, and its modulation can lead to a variety of effects, including sedation, anxiolysis, and anticonvulsant activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester are primarily related to its modulation of the GABA receptor. It has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One advantage of using Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester in lab experiments is its availability. It is a synthetic compound that can be easily obtained. Another advantage is its versatility. It can be used as a starting material in the synthesis of various bioactive compounds. However, one limitation is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research involving Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester. One direction is to further investigate its mechanism of action. This could lead to the development of more specific drugs that target the GABA receptor. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. This could lead to the development of new pain medications that have fewer side effects than current drugs. Finally, it could be used as a starting material in the synthesis of new bioactive compounds with a variety of therapeutic applications.
Synthesis Methods
The synthesis of Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester involves a multi-step process. The first step involves the reaction of 2,6-dimethylphenol with methanol to form 2,6-dimethylphenol methyl ether. The second step involves the reaction of 2,6-dimethylphenol methyl ether with ethyl chloroformate to form 2,6-dimethylphenyl chloromethyl ether. The third step involves the reaction of 2,6-dimethylphenyl chloromethyl ether with alanine methyl ester hydrochloride to form Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester.
Scientific Research Applications
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is primarily used in medicinal chemistry research. It is used as a starting material in the synthesis of various bioactive compounds. It is also used in the development of new drugs and in the study of the mechanisms of action of existing drugs.
properties
CAS RN |
123298-28-2 |
---|---|
Product Name |
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester |
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl (2S)-2-(N-methoxy-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(2)12(9)14(17-5)11(3)13(15)16-4/h6-8,11H,1-5H3/t11-/m0/s1 |
InChI Key |
OABBFKUSJCCJFO-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)OC |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
Other CAS RN |
123298-28-2 |
synonyms |
N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester |
Origin of Product |
United States |
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